molecular formula C9H13F3O2 B14517815 1,1,1-Trifluoro-2-hydroxy-7-methyloct-2-en-4-one CAS No. 62773-00-6

1,1,1-Trifluoro-2-hydroxy-7-methyloct-2-en-4-one

Cat. No.: B14517815
CAS No.: 62773-00-6
M. Wt: 210.19 g/mol
InChI Key: YQWWTCVMHNSKCD-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-hydroxy-7-methyloct-2-en-4-one is a chemical compound known for its unique structure and properties. It contains trifluoromethyl groups, a hydroxy group, and an enone moiety, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-2-hydroxy-7-methyloct-2-en-4-one typically involves the introduction of trifluoromethyl groups and the formation of the enone structure. One common method includes the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2-hydroxy-7-methyloct-2-en-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The enone moiety can be reduced to form saturated alcohols or hydrocarbons.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

1,1,1-Trifluoro-2-hydroxy-7-methyloct-2-en-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-2-hydroxy-7-methyloct-2-en-4-one involves its interaction with molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity and stability, allowing it to interact with various enzymes and receptors. The hydroxy and enone moieties can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-2-(trifluoromethyl)-2-hydroxy-4-methyl-5-pentyl methacrylate
  • 1,1,1-Trifluoro-2-hydroxy-7-methyloct-2-en-4-one

Uniqueness

This compound is unique due to its specific combination of trifluoromethyl groups, hydroxy group, and enone structure. This combination imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

62773-00-6

Molecular Formula

C9H13F3O2

Molecular Weight

210.19 g/mol

IUPAC Name

1,1,1-trifluoro-2-hydroxy-7-methyloct-2-en-4-one

InChI

InChI=1S/C9H13F3O2/c1-6(2)3-4-7(13)5-8(14)9(10,11)12/h5-6,14H,3-4H2,1-2H3

InChI Key

YQWWTCVMHNSKCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=O)C=C(C(F)(F)F)O

Origin of Product

United States

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